molecular formula C17H23NO3 B11838911 2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethan-1-one CAS No. 116061-78-0

2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethan-1-one

Cat. No.: B11838911
CAS No.: 116061-78-0
M. Wt: 289.4 g/mol
InChI Key: CJFMHISOFJTGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[45]decan-8-yl)-1-phenylethanone is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethanone typically involves multiple steps. One common synthetic route starts with the preparation of 1,4-dioxa-8-azaspiro[4.5]decane, which is then reacted with appropriate reagents to introduce the phenylethanone moiety. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Compared to other spirocyclic compounds, 2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethanone is unique due to its specific structural features and functional groups. Similar compounds include:

    1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of the target compound.

    2-Fluoro-6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile: Another spirocyclic compound with different functional groups.

    (2,3-di-m-tolylquinoxalin-6-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone: A related compound with a quinoxaline moiety

These comparisons highlight the unique properties and potential applications of 2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethanone in various fields of research.

Properties

CAS No.

116061-78-0

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

2-(6,9-dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethanone

InChI

InChI=1S/C17H23NO3/c1-13-11-18(12-16(19)15-6-4-3-5-7-15)14(2)10-17(13)20-8-9-21-17/h3-7,13-14H,8-12H2,1-2H3

InChI Key

CJFMHISOFJTGCS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C(CN1CC(=O)C3=CC=CC=C3)C)OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.